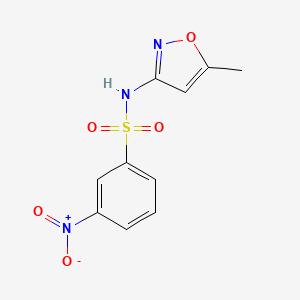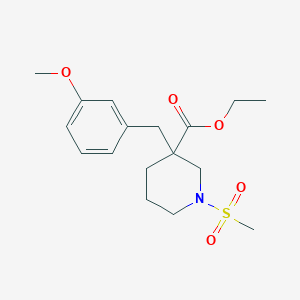
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile, also known as TAK-385, is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It was first synthesized in 2009 by Takeda Pharmaceutical Company Limited in Japan. TAK-385 has been studied extensively for its potential use in treating various reproductive disorders.
Wirkmechanismus
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile acts as a competitive antagonist of the GnRH receptor, which is responsible for the regulation of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. By blocking the GnRH receptor, 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile reduces the release of LH and FSH, which in turn reduces the levels of sex hormones such as testosterone and estrogen.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have a dose-dependent effect on the levels of LH and FSH in preclinical studies. It has also been shown to reduce the levels of testosterone and estrogen in both male and female animals. 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is that it is a non-peptide compound, which makes it easier to synthesize and modify compared to peptide-based compounds. 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has also been shown to have a high selectivity for the GnRH receptor, which reduces the risk of off-target effects. However, one limitation of 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is that it has not been tested extensively in humans, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile. One direction is to further explore its potential use in treating reproductive disorders such as endometriosis and uterine fibroids. Another direction is to investigate its potential use in contraception and assisted reproductive technologies. Additionally, future research could focus on optimizing the synthesis of 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile and developing more potent and selective GnRH receptor antagonists.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been studied for its potential use in treating various reproductive disorders such as endometriosis, uterine fibroids, and prostate cancer. It has also been studied for its potential use in contraception and assisted reproductive technologies. In preclinical studies, 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has shown promising results in reducing the levels of sex hormones such as testosterone and estrogen, which are involved in the growth and proliferation of reproductive tissues.
Eigenschaften
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO/c1-23-20-11-8-15-4-2-3-5-18(15)19(20)12-16(13-22)14-6-9-17(21)10-7-14/h2-12H,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNYBCYIPERSZ-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4106132.png)

![2-{3-[2-(4-chlorophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106157.png)


![N-cyclohexyl-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4106169.png)


![1-[2-(4-methoxyphenoxy)propanoyl]azepane](/img/structure/B4106194.png)
![N-(2-methylcyclohexyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106200.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4106219.png)